molecular formula C6H10F3NO2 B1460726 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021002-60-7

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No.: B1460726
CAS No.: 1021002-60-7
M. Wt: 185.14 g/mol
InChI Key: WXUUYAIOCOITMT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the molecular formula C6H10F3NO2. It is known for its unique properties due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical characteristics. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate can be synthesized through the reaction of ethyl chloroacetate with 2,2,2-trifluoroethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity, protein folding, and other biochemical processes by altering the local environment of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is unique due to its combination of the trifluoroethyl group and the ester functionality. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The presence of the trifluoroethyl group enhances its stability and ability to participate in specific interactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUUYAIOCOITMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,2-trifluoroethylamine (2.0 g) was added to a suspension of ethyl bromoacetate (2.3 mL), potassium iodide (0.34 g) in diisopropylethylamine (3.3 mL) and the mixture was stirred at RT for 5.5 h. The mixture was diluted with diethyl ether (30 mL), stirred at RT for 30 mins. The suspension was filtered and concentrated under reduced pressure. The sub-title compound (2.6 g) was obtained as a yellow oil; 1H NMR (300 MHz, CDCl3); 4.19 (2H, q), 3.50 (2H, s), 3.22 (2H, q), 1.26 (3H, t).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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